molecular formula C9H13NO2 B13549437 Ethyl2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate

Ethyl2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate

Cat. No.: B13549437
M. Wt: 167.20 g/mol
InChI Key: ATDSGTOQBZNMBS-UHFFFAOYSA-N
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Description

Ethyl2-azabicyclo[221]hept-5-ene-2-carboxylate is a bicyclic compound that features a nitrogen atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of cyclopentadiene with an appropriate amine, followed by esterification. The reaction conditions typically require a solvent such as dichloromethane and a catalyst like palladium to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: m-Chloroperoxybenzoic acid in dichloromethane.

    Reduction: Hydrogen gas with palladium catalyst.

    Substitution: Various electrophiles under mild conditions.

Major Products

The major products formed from these reactions include epoxides, reduced amines, and substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Ethyl2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate has been extensively studied for its applications in:

Mechanism of Action

The mechanism by which Ethyl2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate exerts its effects involves its interaction with specific molecular targets. The nitrogen atom within the bicyclic structure can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways .

Biological Activity

Ethyl 2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate is a bicyclic compound notable for its unique azabicyclic structure, which includes a nitrogen atom in the bicyclic framework. This compound, with a molecular formula of C9H13NO2 and a molecular weight of approximately 169.21 g/mol, has garnered attention in synthetic organic chemistry and medicinal chemistry due to its potential biological activities and versatile chemical reactivity.

Chemical Structure and Properties

The structural characteristics of ethyl 2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate contribute to its biological activity. The presence of both carboxylate and azabicycle functionalities may endow it with unique reactivity profiles compared to structurally similar compounds.

PropertyValue
Molecular FormulaC9H13NO2
Molecular Weight169.21 g/mol
CAS Number83442-26-6

Biological Activity Overview

While specific data on the biological activity of ethyl 2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate is limited, research on related compounds suggests potential pharmacological properties, including:

  • Analgesic Effects : Compounds with similar bicyclic structures have been associated with pain relief properties.
  • Anti-inflammatory Activity : Some derivatives may exhibit anti-inflammatory effects, making them candidates for therapeutic applications.
  • Antimicrobial Properties : There is evidence that related compounds can possess antimicrobial activity, warranting further investigation into this compound's potential in this area.

The mechanism of action for ethyl 2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate is not fully elucidated but may involve interactions with various biological targets such as enzymes and receptors due to its structural features. The compound's ability to form multiple polyfunctionalized bicyclic systems suggests it could interact with numerous biochemical pathways.

Potential Targets

  • Enzymatic Interactions : The azabicyclic moiety may facilitate binding to enzyme active sites.
  • Receptor Modulation : The compound could act on various receptors, influencing signaling pathways.

Case Studies and Research Findings

Research has indicated that derivatives of ethyl 2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate can undergo significant chemical transformations, leading to products with enhanced biological properties.

Example Studies

  • Electrophilic Substitution Reactions : Studies have shown that the compound reacts favorably with electrophiles, producing various substituted derivatives that may have improved biological activity .
    • Reagents Used : Bromine in acetic acid or fluoride ion has been utilized to yield substituted products.
    • Outcome : These reactions suggest pathways for synthesizing compounds with potential therapeutic effects.
  • Synthesis of Carbocyclic Nucleosides : Ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate is explored as an intermediate in synthesizing carbocyclic nucleoside analogs, which are of interest for their antiviral and chemotherapeutic properties .

Properties

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

ethyl 2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate

InChI

InChI=1S/C9H13NO2/c1-2-12-9(11)10-6-7-3-4-8(10)5-7/h3-4,7-8H,2,5-6H2,1H3

InChI Key

ATDSGTOQBZNMBS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CC2CC1C=C2

Origin of Product

United States

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